[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride
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Overview
Description
[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Mechanism of Action
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Preparation Methods
The synthesis of [(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride involves multiple steps. One common method includes the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid, which involves a key one-pot azide reductive cyclization of aldehyde . This intermediate can be further modified to obtain various analogs of the final product .
Chemical Reactions Analysis
[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups using reducing agents.
Scientific Research Applications
[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride can be compared with other piperidine derivatives such as:
4-Piperidinemethanol: Similar in structure but differs in the position of the hydroxyl group.
(2-(Piperidin-4-yl)phenyl)methanol hydrochloride: Contains a phenyl group attached to the piperidine ring.
These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
[(2S,4R)-2-(hydroxymethyl)piperidin-4-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c9-4-6-1-2-8-7(3-6)5-10;/h6-10H,1-5H2;1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTXKFFGYGFUEM-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1CO)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1CO)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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